7-Amino-3-methylquinazolin-4-one
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Overview
Description
7-Amino-3-methylquinazolin-4-one is a heterocyclic organic compound belonging to the quinazoline family. It has a molecular formula of C10H9N3O and a molecular weight of 191.2 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 7-Amino-3-methylquinazolin-4-one, can be achieved through various methods. Some common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.
Metal-mediated reaction: Transition metals like copper and iridium are often used as catalysts.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to facilitate the reaction between two immiscible phases.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and cost-effectiveness. The choice of method depends on the desired purity, yield, and specific industrial requirements.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-methylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may produce various substituted quinazolines .
Scientific Research Applications
7-Amino-3-methylquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in treating antibiotic-resistant bacterial infections.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Amino-3-methylquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence . Molecular docking studies have further elucidated its binding mode as an inhibitor of the quorum sensing transcriptional regulator PqsR .
Comparison with Similar Compounds
Quinazolin-4-one: A closely related compound with similar biological activities.
2-Methylquinazolin-4-one: Another derivative with potential therapeutic applications.
Quinoline derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Uniqueness: 7-Amino-3-methylquinazolin-4-one stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit biofilm formation and quorum sensing in bacteria makes it a promising candidate for developing new antimicrobial agents .
Properties
IUPAC Name |
7-amino-3-methylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFJTHSBXSOVEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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